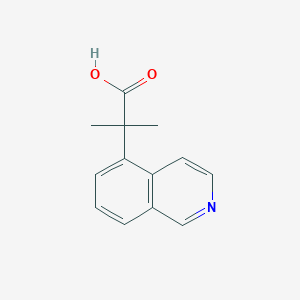
2-(Isoquinolin-5-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isoquinolin-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a propanoic acid moiety attached to an isoquinoline ring, making it a valuable scaffold for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline and other reagents such as methyl acrylate.
Reaction Conditions: The isoquinoline undergoes a Friedel-Crafts acylation reaction with methyl acrylate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the intermediate product.
Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Isoquinolin-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated isoquinoline derivatives.
科学研究应用
2-(Isoquinolin-5-yl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Isoquinolin-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular functions .
相似化合物的比较
Similar Compounds
1-(5-Isoquinolinyl-sulfonyl)-2-methylpiperazine: Known for its inhibitory effects on protein kinases.
Staurosporine: A potent protein kinase inhibitor with a similar isoquinoline structure.
Uniqueness
2-(Isoquinolin-5-yl)-2-methylpropanoic acid is unique due to its specific structural features, which allow it to interact with different molecular targets compared to other isoquinoline derivatives. Its propanoic acid moiety provides additional functionalization possibilities, making it a versatile compound for various applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-isoquinolin-5-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-13(2,12(15)16)11-5-3-4-9-8-14-7-6-10(9)11/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
DCCLDYFAAZAWSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC2=C1C=CN=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














